

# Spectroscopic Profile of 1-Pentadecyne: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-pentadecyne** ( $C_{15}H_{28}$ ), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the  $^1H$  and predicted  $^{13}C$  NMR data for **1-pentadecyne**.

### $^1H$ NMR Spectroscopic Data

Table 1:  $^1H$  NMR Chemical Shift and Multiplicity Data for **1-Pentadecyne**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment  |
|------------------------------------|---------------|-------------|-------------|
| ~2.18                              | Triplet (t)   | 2H          | H-3         |
| ~1.94                              | Triplet (t)   | 1H          | H-1         |
| ~1.52                              | Quintet       | 2H          | H-4         |
| ~1.27                              | Broad Singlet | 20H         | H-5 to H-14 |
| ~0.88                              | Triplet (t)   | 3H          | H-15        |

Note: Data is referenced to a standard solvent signal.

## $^{13}\text{C}$ NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental  $^{13}\text{C}$  NMR data in public databases, the following chemical shifts are predicted based on established NMR prediction algorithms. These values serve as a reliable estimation for structural verification.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shift Data for **1-Pentadecyne**

| Predicted Chemical Shift ( $\delta$ ) ppm | Assignment      |
|-------------------------------------------|-----------------|
| ~84.0                                     | C-2             |
| ~68.0                                     | C-1             |
| ~31.9                                     | C-13            |
| ~29.7                                     | Methylene Chain |
| ~29.6                                     | Methylene Chain |
| ~29.5                                     | Methylene Chain |
| ~29.4                                     | Methylene Chain |
| ~29.2                                     | Methylene Chain |
| ~29.0                                     | Methylene Chain |
| ~28.8                                     | Methylene Chain |
| ~28.4                                     | C-4             |
| ~22.7                                     | C-14            |
| ~18.3                                     | C-3             |
| ~14.1                                     | C-15            |

Note: Predicted values can vary slightly based on the algorithm and solvent used for prediction.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **1-pentadecyne** exhibits characteristic absorptions for a terminal alkyne.

Table 3: Key IR Absorption Bands for **1-Pentadecyne**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                     |
|--------------------------------|---------------|--------------------------------|
| ~3310                          | Strong, Sharp | ≡C-H Stretch                   |
| ~2925                          | Strong        | C-H Stretch (sp <sup>3</sup> ) |
| ~2855                          | Strong        | C-H Stretch (sp <sup>3</sup> ) |
| ~2120                          | Weak          | C≡C Stretch                    |
| ~1465                          | Medium        | C-H Bend (CH <sub>2</sub> )    |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **1-pentadecyne** is characterized by its molecular ion peak and a series of fragment ions.

Table 4: Major Mass Spectrometry Peaks for **1-Pentadecyne**

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment                                             |
|----------------------------|------------------------|---------------------------------------------------------------|
| 208                        | ~5                     | [M] <sup>+</sup> (Molecular Ion)                              |
| 179                        | ~10                    | [M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>               |
| 165                        | ~15                    | [M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>               |
| 151                        | ~20                    | [M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>               |
| 137                        | ~30                    | [M-C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>              |
| 123                        | ~45                    | [M-C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>              |
| 109                        | ~60                    | [M-C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>              |
| 95                         | ~80                    | [M-C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>              |
| 81                         | ~95                    | [M-C <sub>9</sub> H <sub>19</sub> ] <sup>+</sup>              |
| 67                         | ~100                   | [M-C <sub>10</sub> H <sub>21</sub> ] <sup>+</sup> (Base Peak) |
| 55                         | ~75                    | [C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>                 |
| 41                         | ~85                    | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>                 |

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Accurately weigh 5-10 mg of **1-pentadecyne**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

**Instrumentation and Data Acquisition:**

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: Approximately 15 ppm, centered around 5 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Spectral Width: Approximately 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

**Data Processing:**

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## IR Spectroscopy Protocol

### Sample Preparation (Neat Liquid):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Place a single drop of neat **1-pentadecyne** onto the surface of one salt plate.
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin film between the plates.

### Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmission.
- Scan Range: Typically  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

### Data Processing:

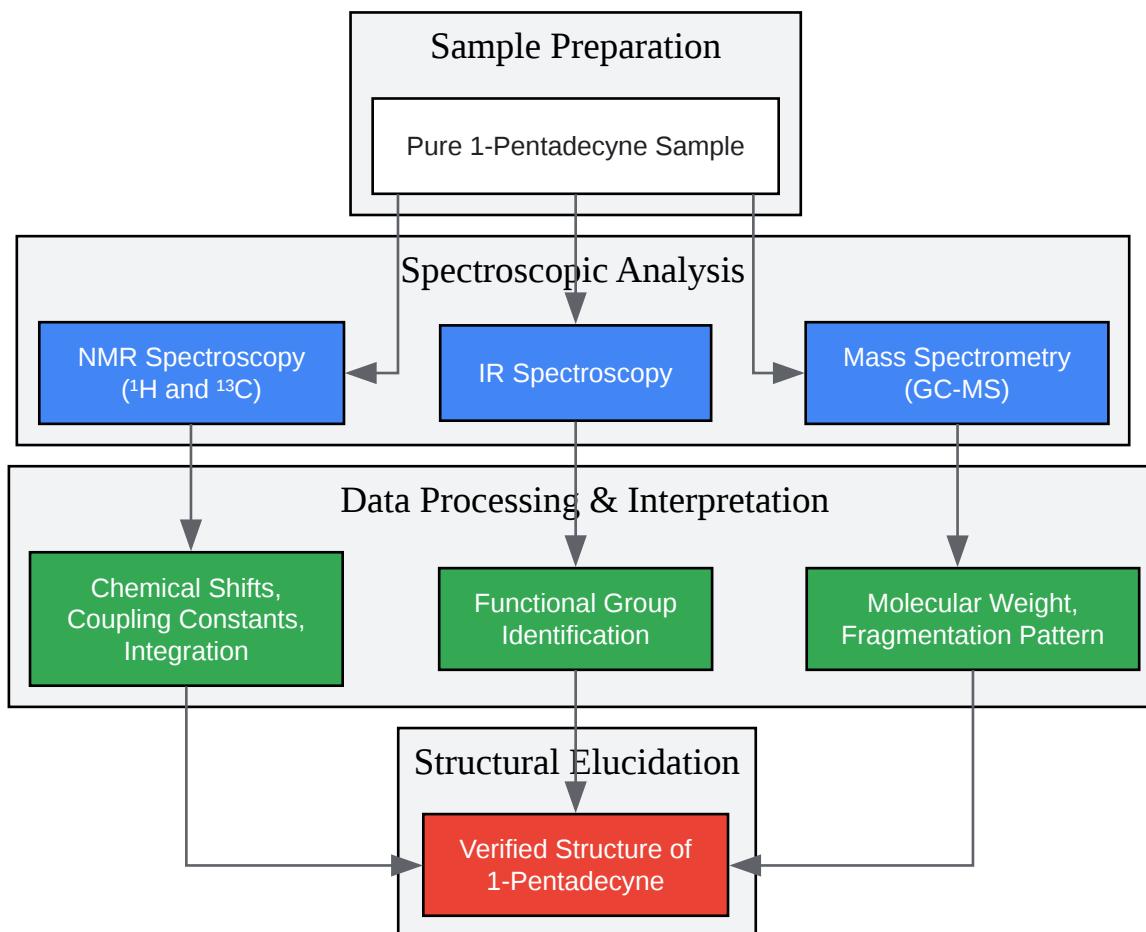
- The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.

## Mass Spectrometry Protocol

### Sample Introduction and Ionization:

- Introduce a dilute solution of **1-pentadecyne** in a volatile solvent (e.g., hexane or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet for separation and purification.[1]
- Ionization Method: Electron Ionization (EI) is commonly used for long-chain hydrocarbons.[2]
- Ionization Energy: Standard 70 eV.

#### Instrumentation and Data Acquisition:


- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.[1]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mass Range: Scan a mass range appropriate for the molecular weight of **1-pentadecyne** and its expected fragments (e.g., m/z 35-300).
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Temperature Program: A suitable temperature gradient to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramp to 250°C).

#### Data Processing:

- The mass spectrum corresponding to the GC peak of **1-pentadecyne** is extracted.
- Identify the molecular ion peak and major fragment ions.
- The fragmentation pattern can be compared to spectral libraries for confirmation.[1]

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as **1-pentadecyne**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. dl.astm.org [dl.astm.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Pentadecyne: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1584982#1-pentadecyne-spectroscopic-data-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)